![molecular formula C21H19N3O3S B5767632 N-{4-[N-(phenylsulfonyl)ethanehydrazonoyl]phenyl}benzamide](/img/structure/B5767632.png)
N-{4-[N-(phenylsulfonyl)ethanehydrazonoyl]phenyl}benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-{4-[N-(phenylsulfonyl)ethanehydrazonoyl]phenyl}benzamide, also known as PEPB, is a chemical compound that has gained significant attention in the scientific research community due to its potential therapeutic applications. PEPB is a small molecule inhibitor of the protein tyrosine phosphatase 1B (PTP1B), which is involved in the regulation of insulin signaling pathways. In
作用機序
N-{4-[N-(phenylsulfonyl)ethanehydrazonoyl]phenyl}benzamide inhibits the activity of PTP1B by binding to its catalytic domain. This results in an increase in insulin signaling pathways, leading to improved glucose uptake and utilization. N-{4-[N-(phenylsulfonyl)ethanehydrazonoyl]phenyl}benzamide also activates the AMP-activated protein kinase (AMPK) pathway, which is involved in the regulation of energy metabolism.
Biochemical and Physiological Effects:
N-{4-[N-(phenylsulfonyl)ethanehydrazonoyl]phenyl}benzamide has been shown to improve glucose tolerance and insulin sensitivity in animal models of diabetes. It also reduces body weight and adiposity in obese animals. In addition, N-{4-[N-(phenylsulfonyl)ethanehydrazonoyl]phenyl}benzamide has been shown to increase energy expenditure and reduce hepatic lipid accumulation.
実験室実験の利点と制限
One advantage of using N-{4-[N-(phenylsulfonyl)ethanehydrazonoyl]phenyl}benzamide in lab experiments is its specificity for PTP1B inhibition. This allows for the study of the role of PTP1B in insulin signaling pathways without the interference of other signaling molecules. However, N-{4-[N-(phenylsulfonyl)ethanehydrazonoyl]phenyl}benzamide has a relatively short half-life in vivo, which can limit its effectiveness in long-term experiments.
将来の方向性
Future research on N-{4-[N-(phenylsulfonyl)ethanehydrazonoyl]phenyl}benzamide could focus on its potential therapeutic applications in the treatment of diabetes and obesity. This could involve the development of more potent and selective PTP1B inhibitors based on the structure of N-{4-[N-(phenylsulfonyl)ethanehydrazonoyl]phenyl}benzamide. In addition, the effects of N-{4-[N-(phenylsulfonyl)ethanehydrazonoyl]phenyl}benzamide on other signaling pathways involved in energy metabolism could be explored. Finally, the development of novel drug delivery systems could improve the effectiveness of N-{4-[N-(phenylsulfonyl)ethanehydrazonoyl]phenyl}benzamide in vivo.
合成法
The synthesis of N-{4-[N-(phenylsulfonyl)ethanehydrazonoyl]phenyl}benzamide involves the reaction of 4-aminobenzoyl chloride with N-(phenylsulfonyl)ethanehydrazide in the presence of triethylamine. The resulting product is then treated with sodium hydroxide to yield N-{4-[N-(phenylsulfonyl)ethanehydrazonoyl]phenyl}benzamide. The overall yield of this synthesis method is approximately 50%.
科学的研究の応用
N-{4-[N-(phenylsulfonyl)ethanehydrazonoyl]phenyl}benzamide has been extensively studied for its potential therapeutic applications in the treatment of diabetes and obesity. PTP1B is a negative regulator of insulin signaling, and its inhibition by N-{4-[N-(phenylsulfonyl)ethanehydrazonoyl]phenyl}benzamide can improve insulin sensitivity and glucose homeostasis. In addition, N-{4-[N-(phenylsulfonyl)ethanehydrazonoyl]phenyl}benzamide has been shown to reduce body weight and adiposity in animal models of obesity.
特性
IUPAC Name |
N-[4-[(E)-N-(benzenesulfonamido)-C-methylcarbonimidoyl]phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O3S/c1-16(23-24-28(26,27)20-10-6-3-7-11-20)17-12-14-19(15-13-17)22-21(25)18-8-4-2-5-9-18/h2-15,24H,1H3,(H,22,25)/b23-16+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VONAOLQGOZPIDD-XQNSMLJCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NNS(=O)(=O)C1=CC=CC=C1)C2=CC=C(C=C2)NC(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N\NS(=O)(=O)C1=CC=CC=C1)/C2=CC=C(C=C2)NC(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-{(1E)-1-[2-(phenylsulfonyl)hydrazinylidene]ethyl}phenyl)benzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-yl]-2-(4-nitrophenyl)acetamide](/img/structure/B5767550.png)
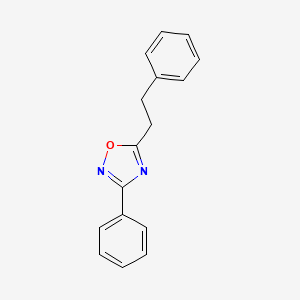

![2-nitro-1-phenoxy-4-[(trifluoromethyl)sulfonyl]benzene](/img/structure/B5767569.png)
![N-cycloheptyl-1-(4-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5767576.png)
![2-[(2-fluorobenzyl)oxy]-N-(6-methyl-2-pyridinyl)benzamide](/img/structure/B5767577.png)

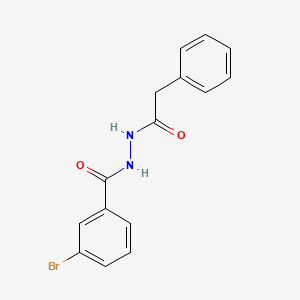
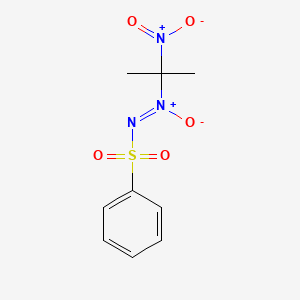
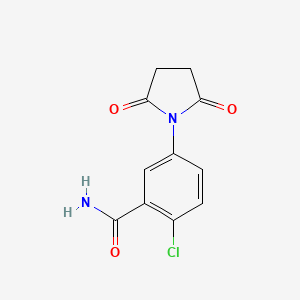
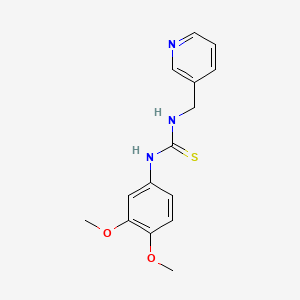
![5-[(4-nitrobenzylidene)amino]-2,4-pyrimidinediol](/img/structure/B5767624.png)

![5-(1-piperidinyl)-6H-anthra[1,9-cd]isoxazol-6-one](/img/structure/B5767645.png)